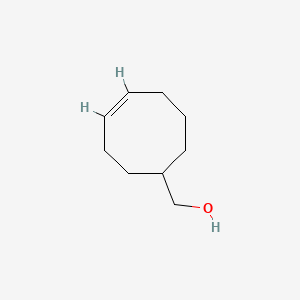
4-Cyclooctene-1-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclooctene-1-methanol is an organic compound with the molecular formula C9H16O It is a derivative of cyclooctene, featuring a hydroxyl group attached to the first carbon of the cyclooctene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclooctene-1-methanol typically involves the photoisomerization of trans-cyclooctene derivatives. This process can be carried out using a low-cost flow photoreactor assembled from readily accessible components . The reaction conditions often include the use of singlet sensitizers and internal standards for gas chromatography-flame ionization detection (GC-FID) measurements .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of flow chemistry techniques to achieve high yields and efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclooctene-1-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclooctane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution.
Major Products:
Oxidation: Formation of cyclooctanone or cyclooctanal.
Reduction: Formation of cyclooctane.
Substitution: Formation of various substituted cyclooctene derivatives.
Scientific Research Applications
4-Cyclooctene-1-methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclooctene-1-methanol involves its ability to participate in bioorthogonal reactions. These reactions allow the compound to form covalent bonds with specific molecular targets without interfering with native biological processes . The strained conformation of the cyclooctene ring facilitates rapid and selective reactions with tetrazines, making it a valuable tool in chemical biology .
Comparison with Similar Compounds
Cyclooctene: Lacks the hydroxyl group, making it less reactive in certain bioorthogonal reactions.
Cyclooctane: Saturated version of cyclooctene, with different reactivity and applications.
Cyclooctanol: Similar structure but lacks the double bond, affecting its reactivity and applications.
Uniqueness: 4-Cyclooctene-1-methanol is unique due to its combination of a strained cyclooctene ring and a hydroxyl group. This structure allows it to participate in rapid and selective bioorthogonal reactions, making it highly valuable in chemical biology and related fields .
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl]methanol |
InChI |
InChI=1S/C9H16O/c10-8-9-6-4-2-1-3-5-7-9/h1-2,9-10H,3-8H2/b2-1- |
InChI Key |
UOZVYEMGCKZCNC-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)CO |
Canonical SMILES |
C1CC=CCCC(C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8,10-Trimethyl-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione](/img/structure/B12354155.png)
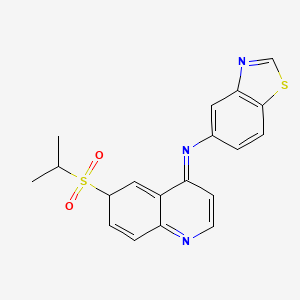
![11-Benzyl-7-[[4-(trifluoromethyl)phenyl]methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-5-en-8-one](/img/structure/B12354174.png)
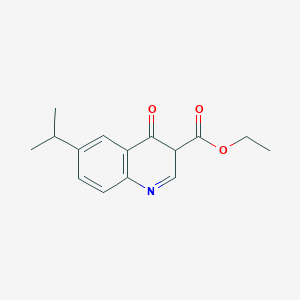

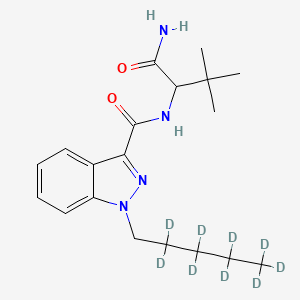
![(1S,2S,4R,5R,6S)-2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylicacid](/img/structure/B12354212.png)
![4-[(7-bromo-2-methyl-4-oxo-4aH-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12354218.png)

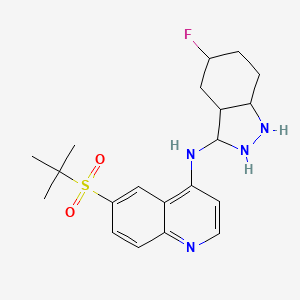
![2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride](/img/structure/B12354241.png)
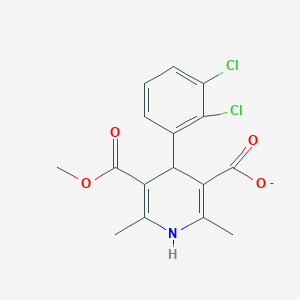
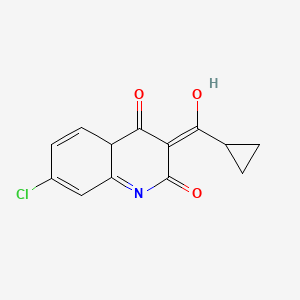
![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylpyrazolidin-3-yl]-6-ethylbenzene-1,3-diol](/img/structure/B12354267.png)
